molecular formula C16H23N3 B12778798 beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine CAS No. 98836-52-3

beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine

Cat. No.: B12778798
CAS No.: 98836-52-3
M. Wt: 257.37 g/mol
InChI Key: NJVZRMRUMHFKFR-UHFFFAOYSA-N
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Description

beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine: is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a trimethylated imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP). This reaction proceeds through the formation of an enamine, which is then oxidized to an α-aminoaldehyde, followed by cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products. Catalysts and reagents are carefully selected to facilitate the cyclization process and achieve the desired substitution patterns on the imidazole ring .

Chemical Reactions Analysis

Types of Reactions

beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives. Substitution reactions can introduce different functional groups onto the imidazole ring, leading to a wide range of substituted imidazoles .

Scientific Research Applications

beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.

    1-Methylimidazole: A methylated derivative of imidazole with similar chemical properties.

    2-Phenylimidazole: An imidazole derivative with a phenyl group at the 2-position, similar to beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

98836-52-3

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methylimidazol-1-yl)-2-phenylbutan-1-amine

InChI

InChI=1S/C16H23N3/c1-5-16(13-18(3)4,15-9-7-6-8-10-15)19-12-11-17-14(19)2/h6-12H,5,13H2,1-4H3

InChI Key

NJVZRMRUMHFKFR-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(C)C)(C1=CC=CC=C1)N2C=CN=C2C

Origin of Product

United States

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